molecular formula C11H11N3OS B1605648 N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide CAS No. 54167-89-4

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B1605648
CAS No.: 54167-89-4
M. Wt: 233.29 g/mol
InChI Key: VRJGYNDGJHUPMA-UHFFFAOYSA-N
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Description

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study on the absorption, metabolism, and excretion of mirabegron, a β3-adrenoceptor agonist, which shares a similar structural motif with N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide, revealed that the compound was rapidly absorbed and predominantly excreted unchanged in urine, with a detailed analysis of its metabolites providing insights into its primary metabolic pathways (Takusagawa et al., 2012).

Therapeutic Applications

  • Research into acetaminophen (paracetamol), a well-known analgesic and antipyretic, offers insights into the potential therapeutic applications of structurally related compounds. A study exploring the bioavailability, antinociceptive, and anti-inflammatory properties of BP 2-94, a prodrug of a histamine H3 receptor agonist, highlighted its promising therapeutic effects in conditions such as asthma, migraine, and various inflammatory diseases (Rouleau et al., 1997).

Safety and Efficacy in Specific Populations

  • The disposition of acetaminophen in milk, saliva, and plasma of lactating women was investigated, providing valuable information on the safety of using acetaminophen and potentially related compounds during lactation. The study concluded that maternal ingestion of acetaminophen in usual analgesic doses does not appear to pose a risk to the nursing infant, a consideration that could be relevant for other similar compounds (Berlin et al., 1980).

Properties

IUPAC Name

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-10-9(14-11(12)16-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGYNDGJHUPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358605
Record name N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54167-89-4
Record name N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
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N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
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N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
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Reactant of Route 5
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Reactant of Route 6
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N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide

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